rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1354418-57-7
VCID: VC11637990
InChI:
SMILES:
Molecular Formula: C9H17NO3
Molecular Weight: 187.2

rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate

CAS No.: 1354418-57-7

Cat. No.: VC11637990

Molecular Formula: C9H17NO3

Molecular Weight: 187.2

Purity: 95

* For research use only. Not for human or veterinary use.

rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate - 1354418-57-7

Specification

CAS No. 1354418-57-7
Molecular Formula C9H17NO3
Molecular Weight 187.2

Introduction

Structural and Chemical Characteristics

Spectroscopic Data

While experimental spectra for this compound are unavailable, analogous Boc-protected aminocycloalkanols exhibit:

  • IR Spectroscopy: Stretching vibrations for N-H (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and O-H (~3200 cm⁻¹) .

  • NMR: Distinct signals for tert-butyl protons (δ 1.2–1.4 ppm) and carbamate carbonyl carbons (δ 155–160 ppm in ¹³C NMR) .

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via Boc protection of (1R,2S)-2-hydroxycyclobutylamine, a strategy employed for similar carbamates . A representative route involves:

  • Aminocyclobutanol Preparation: Cyclobutane epoxide ring-opening with ammonia, followed by resolution to obtain the (1R,2S)-enantiomer.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP or triethylamine):

    (1R,2S)-2-hydroxycyclobutylamine+(Boc)2Orac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate\text{(1R,2S)-2-hydroxycyclobutylamine} + (\text{Boc})_2\text{O} \rightarrow \text{rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate}

Racemization may occur during synthesis unless chiral auxiliaries or catalysts are used .

Reactivity Profile

  • Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA), yielding the free amine .

  • Hydroxyl Group Functionalization: The secondary alcohol can undergo oxidation (to ketones), esterification, or serve as a hydrogen-bond donor in supramolecular chemistry .

Applications in Pharmaceutical Research

Role as a Building Block

Boc-protected aminocycloalkanols are pivotal in constructing bioactive molecules. For example:

  • Peptidomimetics: The cyclobutane ring’s rigidity mimics peptide backbone conformations, enhancing metabolic stability .

  • Kinase Inhibitors: Analogous compounds are incorporated into scaffolds targeting ATP-binding pockets .

Case Study: Cyclobutane-Containing Drugs

While no drugs containing this exact compound are reported, structurally related agents highlight its potential:

  • Oseltamivir Analogs: Cyclobutane derivatives improve binding to neuraminidase .

  • Anticancer Agents: Rigid carbamates enhance selectivity for tyrosine kinases .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the Boc group’s hydrophobicity .

  • Stability: Stable at room temperature but susceptible to hydrolysis under strongly acidic or basic conditions .

Thermal Properties

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 80–120°C, with decomposition above 200°C .

Comparative Analysis with Analogs

CompoundMolecular FormulaMW (g/mol)Ring SizeApplication
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamateC₉H₁₇NO₃187.244Intermediate
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃201.275Peptidomimetic synthesis
rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate C₁₁H₂₁NO₃215.297Conformational studies

Future Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis to access enantiopure forms.

  • Drug Discovery: Incorporating the cyclobutane scaffold into libraries for high-throughput screening.

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